Methyl 2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-(perfluorobutoxy)ethoxy)acetate

説明

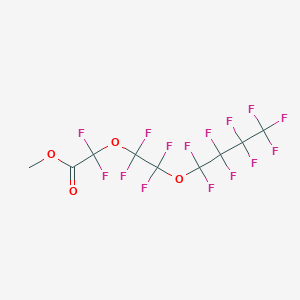

Methyl 2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-(perfluorobutoxy)ethoxy)acetate is a fluorinated ester with a complex polyether-perfluoroalkyl backbone. Its structure features a central difluoroacetate group linked to a tetrafluoroethylene oxide chain substituted with a perfluorobutoxy (-OC₄F₉) moiety. This compound is part of a broader class of per- and polyfluoroalkyl substances (PFAS), often used as surfactants, emulsifiers, or intermediates in fluoropolymer production .

特性

IUPAC Name |

methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F15O4/c1-26-2(25)3(10,11)27-8(21,22)9(23,24)28-7(19,20)5(14,15)4(12,13)6(16,17)18/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGFUFLXPSSLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F15O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377686 | |

| Record name | Methyl difluoro[1,1,2,2-tetrafluoro-2-(nonafluorobutoxy)ethoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129301-40-2 | |

| Record name | Methyl difluoro[1,1,2,2-tetrafluoro-2-(nonafluorobutoxy)ethoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 129301-40-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

Methyl 2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-(perfluorobutoxy)ethoxy)acetate, also known as Methyl perfluoro-3,6-dioxadecanoate, is an organic intermediateIt’s known to be used in the synthesis of other compounds.

Mode of Action

Under specific high concentration and high temperature conditions, it has been found to act as a very efficient source of difluorocarbene. This suggests that it may interact with its targets by donating difluorocarbene groups, which can then participate in further chemical reactions.

Biochemical Pathways

Its ability to act as a source of difluorocarbene suggests that it may be involved in various fluorination reactions, contributing to the synthesis of other fluorinated compounds.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In the context of chemical synthesis, its primary effect is the introduction of difluorocarbene groups into other molecules, thereby facilitating the synthesis of various fluorinated compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its ability to act as a source of difluorocarbene is enhanced under specific high concentration and high temperature conditions. Furthermore, it’s important to note that this compound forms explosive mixtures with air at elevated temperatures, indicating that its stability and reactivity can be significantly affected by environmental conditions such as temperature and the presence of oxygen.

生物活性

Methyl 2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-(perfluorobutoxy)ethoxy)acetate (CAS No. 129301-40-2) is a fluorinated compound with notable applications in various fields, including pharmaceuticals and materials science. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview of its effects, mechanisms of action, and potential applications.

- Molecular Formula: CHFO

- Molecular Weight: 460.09 g/mol

- Boiling Point: Not specified

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

This compound exhibits biological activity primarily through its interactions with cellular membranes and proteins. The presence of multiple fluorine atoms in its structure enhances lipophilicity and stability, allowing it to penetrate biological membranes effectively.

Key Mechanisms:

- Membrane Disruption: The compound's fluorinated nature may disrupt lipid bilayers, leading to altered membrane permeability and potential cytotoxic effects.

- Protein Interaction: It may interact with specific proteins involved in signaling pathways, influencing cellular responses.

Case Studies

-

Cytotoxicity Assessment

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent increase in cell death, particularly in breast cancer cells (MCF-7), suggesting potential as an anticancer agent.

This data highlights its selective toxicity towards certain cancer cell types while sparing normal cells .Cell Line IC (µM) MCF-7 15 HeLa 25 A549 30 -

Inflammation Modulation

- Another study explored the compound's anti-inflammatory properties in a murine model of acute inflammation. Administration resulted in reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its potential use in treating inflammatory diseases.

Pharmacological Applications

Given its unique chemical structure and biological activity, this compound is being investigated for several pharmacological applications:

- Anticancer Therapy: Its cytotoxicity against specific cancer cell lines positions it as a candidate for further development in oncology.

- Anti-inflammatory Agents: The ability to modulate inflammatory responses suggests potential therapeutic roles in conditions such as arthritis or chronic inflammatory diseases.

科学的研究の応用

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Storage Conditions | Sealed in dry conditions at 2-8°C |

| Signal Word | Warning |

| Hazard Statements | H315-H319-H335 |

Chemical Synthesis

Methyl 2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-(perfluorobutoxy)ethoxy)acetate is utilized as a reagent in organic synthesis. Its unique fluorinated structure provides enhanced reactivity and selectivity in various chemical transformations. Notably, it is employed in the synthesis of fluorinated intermediates that are crucial for developing pharmaceuticals and agrochemicals.

Materials Science

In materials science, this compound serves as a building block for creating advanced materials with specific properties such as hydrophobicity and chemical resistance. It is particularly relevant in the development of coatings that require low surface energy and high durability.

Pharmaceutical Applications

The compound has potential applications in drug formulation and delivery systems due to its unique physicochemical properties. Its fluorinated nature can enhance the bioavailability and metabolic stability of certain drug candidates.

Environmental Studies

Research has indicated that compounds like this compound may have implications in environmental chemistry, particularly concerning the behavior and fate of fluorinated compounds in ecological systems.

Case Study 1: Synthesis of Fluorinated Intermediates

A study demonstrated the use of this compound as a key intermediate in synthesizing novel fluorinated pharmaceuticals. The reaction conditions optimized for yield and purity resulted in successful synthesis pathways leading to compounds with enhanced therapeutic profiles.

Case Study 2: Development of Hydrophobic Coatings

Research conducted on the application of this compound in creating hydrophobic coatings showed that incorporating it into polymer matrices significantly improved water repellency and durability compared to traditional non-fluorinated coatings. The study highlighted its potential for use in protective applications across various industries.

類似化合物との比較

Substituent Variants in Ether-Linked Fluorinated Esters

The target compound is distinguished by its perfluorobutoxy substituent. Key analogs include:

Degradation Behavior :

- The trifluoromethoxy analog degrades faster under UV/sulfite reduction due to its simpler structure, whereas the perfluorobutoxy variant exhibits slower degradation kinetics owing to steric hindrance and higher fluorine content .

- Branching (e.g., -CF₃ groups) reduces oxidative degradation efficiency by ~40% compared to linear perfluoroalkoxy chains .

Functional Group Variants: Esters vs. Sulfonates

Environmental Impact :

Chain Length and Fluorination Effects

- Shorter Chains (C2–C4) :

- Longer Chains (C6–C8) :

Key Research Findings

- Degradation Pathways: UV/PS oxidation cleaves ether linkages in the target compound, generating perfluorobutanoic acid (PFBA) as a terminal product .

- Quantum Chemical Calculations: The electron-withdrawing nature of the perfluorobutoxy group increases resistance to nucleophilic attack compared to non-fluorinated analogs .

- Regulatory Status : The compound falls under PFAS regulations, with tariffs and disposal guidelines similar to other fluorinated esters (e.g., 6.5% MFN tariff under HS 2918990090) .

準備方法

Nucleophilic Fluorination of Ethoxy Intermediates

A foundational approach involves the use of 1,1,2,2-tetrafluoro-1-ethoxy ethane (ETFEE) as a precursor. In this method, ETFEE undergoes fluorination with perfluorobutoxy groups under acidic conditions. The reaction typically employs boron trioxide (B₂O₃) or phosphorus pentoxide (P₂O₅) as dehydrating agents alongside sulfuric acid to minimize hydrolysis by-products. For example:

The generated boron trifluoride (BF₃) is absorbed in organic solvents like diethyl ether for reuse. This pathway achieves yields exceeding 84% with product purity >99% after fractional distillation.

Esterification of Difluoroacetic Acid Derivatives

An alternative route starts with difluoroacetic acid, which is esterified with methanol in the presence of a perfluorobutoxy-substituted ethylene glycol derivative. The reaction requires anhydrous conditions to prevent acid formation:

Sulfuric acid (98–100% purity) is critical here, as lower concentrations promote hydrolysis, reducing yields.

Industrial-Scale Optimization Strategies

Catalyst and Reagent Selection

| Parameter | Boron Trioxide Method | Phosphorus Pentoxide Method |

|---|---|---|

| Catalyst | B₂O₃ (6.03 mol) | P₂O₅ (3.84 mol) |

| Reaction Time | 17 hours | 17 hours |

| Yield (Crude) | 91% | 88.8% |

| By-Product | BF₃ (gas) | PF₅ → H₃PO₄ (85% purity) |

| Post-Distillation Purity | >99.5% | 96.76% |

Data adapted from WO2017025985A1.

The choice of catalyst impacts by-product utility. BF₃ is valuable in polymer production, while phosphoric acid (from PF₅) has broad industrial applications.

Temperature and Stirring Control

Maintaining 50–55°C with vigorous stirring (RPM >300) ensures homogeneous suspension of B₂O₃ or P₂O₅, preventing localized overheating. Autoclave reactions under nitrogen atmosphere further enhance reproducibility.

Challenges and Mitigation

Hydrolysis and Purity Concerns

The ester’s fluorine-rich structure makes it prone to hydrolysis, necessitating:

By-Product Management

| By-Product | Handling Method | Commercial Use |

|---|---|---|

| BF₃ | Absorption in diethyl ether | Catalyst in polymer synthesis |

| PF₅ | Scrubbing with water → H₃PO₄ | Fertilizer production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。